Methyl 2-(oxan-4-ylidene)acetate

Descripción

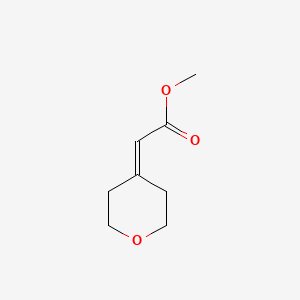

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 2-(oxan-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUJWIFSPCQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712418 | |

| Record name | Methyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138302-49-5 | |

| Record name | Methyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Oxan 4 Ylidene Acetate

Development of Olefination Strategies for the Exocyclic Double Bond

The construction of the exocyclic carbon-carbon double bond in Methyl 2-(oxan-4-ylidene)acetate is a key synthetic challenge. Several powerful olefination reactions have been adapted for this purpose, each with its own set of advantages and limitations.

Horner-Wadsworth-Emmons (HWE) Reaction Pathways for Oxan-4-one Derivativesnih.govwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones. wikipedia.org In the context of this compound synthesis, the reaction involves the condensation of an oxan-4-one derivative with a phosphonate-stabilized carbanion, typically derived from triethyl phosphonoacetate. enamine.net This reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

The HWE reaction has been successfully applied to the synthesis of related 3-methylidenetetrahydropyran-4-ones. In these syntheses, the key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, were prepared through stereoselective addition of organocuprates or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones. The subsequent olefination with formaldehyde, a variation of the HWE reaction, introduces the methylidene group. nih.govresearchgate.net While this specific example leads to a substituted methylidene, the underlying methodology is directly applicable to the synthesis of the unsubstituted exocyclic double bond in the target molecule by using an appropriate phosphonate (B1237965) reagent.

A general procedure for the HWE reaction on a tetrahydropyran-4-one scaffold involves the deprotonation of a phosphonate reagent like triethyl phosphonoacetate with a suitable base (e.g., sodium hydride) to generate the corresponding phosphonate carbanion. This nucleophilic species then attacks the carbonyl group of the oxan-4-one, leading to a β-hydroxyphosphonate intermediate which, upon elimination of a phosphate (B84403) salt, yields the desired α,β-unsaturated ester. wikipedia.orgconicet.gov.ar

Table 1: Examples of HWE Reactions on Substituted Tetrahydropyran-4-one Scaffolds nih.gov

| Entry | Starting Material (Substituted Tetrahydropyran-4-one) | Reagent | Product | Yield (%) |

| 1 | trans-2-Butyl-6-ethyl-3-(diethoxyphosphoryl)tetrahydro-4H-pyran-4-one | Paraformaldehyde, K2CO3 | trans-2-Butyl-6-ethyl-3-methylidenetetrahydro-4H-pyran-4-one | 88 |

| 2 | trans-2-Isopropyl-6-phenyl-3-(diethoxyphosphoryl)tetrahydro-4H-pyran-4-one | Paraformaldehyde, K2CO3 | trans-2-Isopropyl-3-methylidene-6-phenyltetrahydro-4H-pyran-4-one | 67 |

| 3 | trans-2,6-Diphenyl-3-(diethoxyphosphoryl)tetrahydro-4H-pyran-4-one | Paraformaldehyde, K2CO3 | trans-3-Methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one | 60 |

Wittig and Related Phosphorane-Based Olefination Approaches

The Wittig reaction provides another classical and powerful tool for the conversion of ketones to alkenes. masterorganicchemistry.com This reaction employs a phosphorus ylide, also known as a phosphorane, which is typically generated by treating a phosphonium (B103445) salt with a strong base. berkeley.edu For the synthesis of this compound, the ylide would be methyl (triphenylphosphoranylidene)acetate, which can be reacted with oxan-4-one. berkeley.edunih.gov

A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the carbonyl group in the starting material. masterorganicchemistry.com Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene isomer. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comberkeley.edu

While direct examples of the Wittig reaction on simple oxan-4-one to yield the target molecule are not extensively detailed in readily available literature, the reaction is broadly applicable to cyclic ketones. rsc.orgresearchgate.net The general conditions would involve the reaction of oxan-4-one with pre-formed or in situ generated methyl (triphenylphosphoranylidene)acetate in an aprotic solvent like THF or CH₂Cl₂. nih.govrsc.org

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bas.bg To synthesize this compound via this route, oxan-4-one would be reacted with an active methylene compound such as methyl cyanoacetate. bas.bgscilit.com

The reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt, to avoid self-condensation of the ketone. bas.bg The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the oxan-4-one. The resulting β-hydroxy intermediate undergoes dehydration to furnish the α,β-unsaturated product. bas.bg In many cases, the reaction can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695), making it an attractive "green" synthetic method. bas.bgresearchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

The creation of specific stereoisomers of this compound, particularly when the oxane ring is substituted, requires the use of stereoselective synthetic methods. These approaches can be broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of substituted oxan-4-one derivatives, the introduction of the exocyclic double bond can be influenced by the existing stereocenters on the ring.

For instance, in the synthesis of 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones, the Michael addition of organometallic reagents to a dihydropyranone precursor proceeded with high diastereoselectivity, preferentially forming the trans-isomer. nih.gov The subsequent HWE reaction to install the methylidene group then provided the final products as single diastereomers. This demonstrates that the stereochemistry of the ring can direct the outcome of subsequent reactions.

Tandem reaction sequences, such as an aldol reaction followed by a Knoevenagel condensation and an intramolecular Michael addition, have been shown to produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov Such strategies could be adapted to control the stereochemistry of substituted precursors to this compound.

Enantioselective Catalysis

Enantioselective catalysis focuses on the synthesis of a specific enantiomer of a chiral molecule. For this compound, if the substitution pattern on the ring or the geometry of the exocyclic double bond leads to chirality, enantioselective methods would be crucial for accessing enantiopure forms.

The enantioselective synthesis of axially chiral exocyclic alkenes from cyclic ketones has been achieved through various catalytic methods. bohrium.comresearchgate.netnih.gov For example, palladium-catalyzed asymmetric hydrogenolysis of allylic acetates has been used to synthesize axially chiral alkylidene cycloalkanes with high enantioselectivity. researchgate.net While not directly applied to the target molecule, these methods showcase the potential for creating atropisomers if the substituents on the oxane ring and the acetate (B1210297) group are sufficiently bulky to restrict rotation around the C-C single bond adjacent to the double bond.

Furthermore, enantioselective olefination reactions of cyclic ketones are emerging. For example, chiral Lewis acid catalysts have been developed for the enantioselective Wittig reaction of 4-substituted cyclohexanones, leading to axially chiral alkenes with high enantiomeric excess. bohrium.com The application of such catalytic systems to oxan-4-one derivatives could provide a direct route to enantiomerically enriched this compound stereoisomers.

Synthesis of the Tetrahydropyran-4-one Precursor

One prominent industrial method involves the catalytic cyclization of bis(2-chloroethyl)ether. In a high-yield process, bis(2-chloroethyl)ether is treated with a mixed-metal oxide catalyst, such as a Zr-Ce-Ti-Al composite oxide, in the presence of a co-catalyst like cesium iodide. chemicalbook.com The reaction is typically carried out in an alcoholic solvent at elevated temperatures and pressures of carbon dioxide, leading to the formation of tetrahydropyran-4-one with high purity after recrystallization. chemicalbook.comchemicalbook.com A patent describes a procedure where dissolving bis(2-chloroethyl)ether in ethanol with a Zr-Ce-Ti-Al composite oxide and cesium iodide, followed by heating and introduction of CO2, results in a 95.9% yield of tetrahydropyran-4-one with 99.7% purity. chemicalbook.com

Another versatile and widely studied approach is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. rsc.orgnih.govrsc.orgorganic-chemistry.org Various catalytic systems, including Brønsted and Lewis acids, have been employed to promote this transformation. For instance, perrhenic acid has been shown to effectively catalyze the cyclization of 3-chlorohomoallylic alcohols with aldehydes to furnish cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.orgrsc.org This method is valued for its use of simple starting materials and a commercially available catalyst. rsc.org Furthermore, a diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been developed through a silyl (B83357) enol ether Prins cyclization, which involves the condensation of a hydroxy silyl enol ether with an aldehyde. acs.org

The following table summarizes key features of different synthetic routes to tetrahydropyran-4-one:

| Synthetic Method | Key Reagents and Conditions | Advantages |

| Catalytic Cyclization | Bis(2-chloroethyl)ether, Zr-Ce-Ti-Al composite oxide, CsI, EtOH, CO2, 90°C | High yield and purity, suitable for industrial scale. chemicalbook.com |

| Prins Cyclization | Homoallylic alcohol, aldehyde, acid catalyst (e.g., perrhenic acid) | Utilizes simple starting materials, good for substituted derivatives. rsc.orgrsc.org |

| Silyl Enol Ether Prins Cyclization | Hydroxy silyl enol ether, aldehyde, Lewis acid | High diastereoselectivity for substituted tetrahydropyran-4-ones. acs.org |

Alternative and Emerging Synthetic Routes to Exocyclic Enone Esters

Once tetrahydropyran-4-one is obtained, the subsequent and crucial step is the formation of the exocyclic double bond with the acetate group to yield this compound. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology for this transformation. wikipedia.orgconicet.gov.ar

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by treating a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)acetate, with a base. This nucleophilic carbanion then reacts with the carbonyl group of tetrahydropyran-4-one. The resulting intermediate undergoes elimination of a dialkylphosphate to form the desired α,β-unsaturated ester. wikipedia.org A significant advantage of the HWE reaction over the classical Wittig reaction is that the byproducts are water-soluble, which simplifies the purification of the final product. orgsyn.org The reaction conditions, including the choice of base and solvent, can influence the stereoselectivity of the olefination, although for a symmetrical ketone like tetrahydropyran-4-one, this is not a concern.

Recent advancements in olefination chemistry offer alternative and emerging strategies for the synthesis of exocyclic enone esters. These methods often focus on improving efficiency, stereoselectivity, and functional group tolerance.

One area of development is the use of modified HWE reagents. For instance, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, which can favor the formation of (Z)-alkenes. orgsyn.org While not directly applicable to the synthesis of the typically desired (E)-isomer of this compound, this highlights the tunability of the HWE reaction. A novel HWE-type reagent, methyl 2-[bis(benzylthio)phosphoryl]acetate, has been developed for the diastereodivergent synthesis of α,β-unsaturated esters, offering a high degree of control over the E/Z selectivity based on the reaction conditions. thieme-connect.de

The following table outlines the Horner-Wadsworth-Emmons approach and highlights an emerging alternative:

| Method | Reagents and Mechanism | Key Features |

| Horner-Wadsworth-Emmons Reaction | Tetrahydropyran-4-one, methyl 2-(diethoxyphosphoryl)acetate, base (e.g., NaH). wikipedia.orgnih.gov | Reliable and high-yielding for α,β-unsaturated esters; water-soluble byproducts simplify purification. orgsyn.org |

| Modified HWE Reagents | Tetrahydropyran-4-one, specialized phosphonate reagents (e.g., Still-Gennari reagent, methyl 2-[bis(benzylthio)phosphoryl]acetate), specific base and conditions. thieme-connect.deorganic-chemistry.org | Allows for tunable stereoselectivity (E/Z) and can offer improved reactivity for challenging substrates. thieme-connect.de |

Chemical Reactivity and Transformation Pathways of Methyl 2 Oxan 4 Ylidene Acetate

Reactions at the Exocyclic Double Bond

The exocyclic double bond in methyl 2-(oxan-4-ylidene)acetate is the primary site of reactivity, undergoing addition reactions with both electrophiles and nucleophiles, as well as reduction.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The carbon-carbon double bond of this compound can undergo electrophilic addition reactions. For instance, the existence of compounds like methyl 2-bromo-2-(oxan-4-ylidene)acetate in chemical databases suggests that halogenation, such as bromination, is a feasible transformation. uni.lu In this type of reaction, a halogen molecule (e.g., Br₂) would add across the double bond. Due to the electron-withdrawing effect of the ester group, the reaction may proceed via a stepwise mechanism involving a carbocation intermediate or a concerted mechanism, depending on the reaction conditions.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond. However, for the exocyclic double bond in this specific molecule, both carbons are part of the ring system, and the regioselectivity would be influenced by the stability of the resulting carbocation intermediate, which is stabilized by the adjacent oxygen atom in the tetrahydropyran (B127337) ring.

Nucleophilic Additions (e.g., Michael Additions)

The polarized nature of the α,β-unsaturated ester system makes this compound an excellent substrate for nucleophilic conjugate additions, commonly known as Michael additions. oregonstate.edu In this reaction, a soft nucleophile adds to the β-carbon of the exocyclic double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

Aza-Michael additions, involving the addition of amine nucleophiles, are particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. For example, similar systems like methyl 2-(azetidin- or oxetan-3-ylidene)acetates undergo aza-Michael additions with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetanes. mdpi.com This highlights a potential pathway for the functionalization of the this compound scaffold. The reaction of amines with α,β-unsaturated carbonyls is a well-established method for forming carbon-nitrogen bonds. beilstein-journals.org

The general reactivity of α,β-unsaturated carbonyls with soft nucleophiles like thiolates in hetero-Michael additions is also well-documented, suggesting that thiols could readily add to the exocyclic double bond of this compound to introduce sulfur-containing moieties. nih.gov

Hydrogenation and Reductive Transformations

The exocyclic double bond of this compound can be selectively reduced through various hydrogenation methods. Catalytic hydrogenation is a common approach for the reduction of alkenes to alkanes. For a similar compound, methyl 2-phenyl-2-(2'-piperidylidene)acetate, diastereoselective hydrogenation has been achieved using a Ru-BINAP complex catalyst, indicating that the exocyclic double bond can be effectively saturated under catalytic conditions. internationaljournalssrg.org

Transfer hydrogenation offers a convenient alternative to using hydrogen gas. A system employing palladium(II) chloride, zinc powder, and an organic acid like acetic acid has been shown to be effective for the reduction of a variety of alkenes at ambient temperature and pressure. scispace.com This method could likely be applied to reduce the double bond of this compound to yield methyl 2-(oxan-4-yl)acetate.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Br₂ | Methyl 2-bromo-2-(bromo(oxan-4-yl)methyl)acetate | Halogenation |

| This compound | R₂NH | Methyl 2-((R₂N) (oxan-4-yl)methyl)acetate | Aza-Michael Addition |

| This compound | H₂ / Pd/C | Methyl 2-(oxan-4-yl)acetate | Catalytic Hydrogenation |

| This compound | PdCl₂, Zn, Acetic Acid | Methyl 2-(oxan-4-yl)acetate | Transfer Hydrogenation |

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for this compound. These reactions, such as cycloadditions, are powerful tools for the construction of complex cyclic and spirocyclic systems.

[3+2] Cycloaddition Reactions with Dipolarophiles

This compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are highly valuable for the synthesis of five-membered heterocyclic rings. A notable example is the silver-catalyzed 1,3-dipolar cycloaddition between methyl 2-(oxetane-3-ylidene)acetate, a close analog, and imines derived from α-amino esters. whiterose.ac.uk This reaction proceeds with high regio- and stereoselectivity to afford spirocyclic pyrrolidine-oxetane derivatives. whiterose.ac.ukresearchgate.net This suggests that this compound would similarly react with 1,3-dipoles like azomethine ylides to produce spiro[oxan-4,3'-pyrrolidine] derivatives.

The scope of [3+2] cycloadditions is broad, with various 1,3-dipoles such as nitrile oxides and nitrones being reactive partners for α,β-unsaturated systems, leading to the formation of diverse heterocyclic scaffolds. chemrxiv.org

Diels-Alder Reactions and Related Cycloadditions

As an electron-deficient alkene, this compound is a potential dienophile in Diels-Alder reactions. sigmaaldrich.com The [4+2] cycloaddition with a conjugated diene would lead to the formation of a spirocyclic six-membered ring system. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, a condition met by the methoxycarbonyl group in the target molecule. youtube.com

While specific examples of Diels-Alder reactions with this compound are not prevalent in the literature, the reactivity of analogous α,β-unsaturated esters is well-established. For instance, methyl 2-oxobut-3-enoate, an acyclic analog, has been shown to participate in Diels-Alder reactions with various 1,3-dienes to yield functionalized cyclohexene (B86901) products. dtu.dk This suggests that this compound would react with dienes like cyclopentadiene (B3395910) or isoprene (B109036) under suitable conditions to form the corresponding spirocyclic adducts.

| Diene | Dienophile | Product | Reaction Type |

| 1,3-Butadiene | This compound | Methyl 2-(spiro[5.5]undec-8-en-3-ylidene)acetate | Diels-Alder Reaction |

| Cyclopentadiene | This compound | Methyl 2-(spiro[bicyclo[2.2.1]hept-5-ene-2,4'-oxane]-3-ylidene)acetate | Diels-Alder Reaction |

Transformations of the Methyl Ester Moiety

The methyl ester group is a key functional handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, alcohols, aldehydes, and amides.

The methyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. mnstate.edu Basic hydrolysis, or saponification, typically involves treatment with a base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by an acidic workup to yield 2-(oxan-4-ylidene)acetic acid. vaia.com This process is generally irreversible as the carboxylate salt formed is unreactive towards the alcohol byproduct. mnstate.edu

Acid-catalyzed hydrolysis, using a strong acid in the presence of excess water, is an equilibrium process that can also afford the carboxylic acid. mnstate.eduresearchgate.netscispace.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. mnstate.edu

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. coleparmer.comconicet.gov.ar For example, reaction with ethanol (B145695) under acidic conditions would lead to the formation of ethyl 2-(oxan-4-ylidene)acetate. coleparmer.comlookchem.com This equilibrium-driven reaction often requires the use of a large excess of the new alcohol or removal of the methanol (B129727) byproduct to drive the reaction to completion. mnstate.edu

Table 1: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 2-(Oxan-4-ylidene)acetic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2-(Oxan-4-ylidene)acetic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | This compound |

The ester functionality can be reduced to a primary alcohol or an aldehyde using appropriate reducing agents.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, 2-(oxan-4-ylidene)ethanol. vaia.comharvard.edu The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. vaia.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can be used for this purpose under specific conditions, such as in the presence of a phase-transfer catalyst. google.commasterorganicchemistry.com

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde, 2-(oxan-4-ylidene)acetaldehyde, requires more specialized reagents to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically used at low temperatures. Other methods for the reduction of esters to aldehydes have also been developed. organic-chemistry.org

Table 2: Reduction Products of this compound

| Product | Reagent |

|---|---|

| 2-(Oxan-4-ylidene)ethanol | Lithium aluminum hydride (LiAlH₄) |

| 2-(Oxan-4-ylidene)acetaldehyde | Diisobutylaluminium hydride (DIBAL-H) |

The methyl ester can be converted into a variety of other carboxylic acid derivatives, with amidation being a particularly important transformation.

Amidation: Direct reaction of this compound with an amine to form an amide is possible, though it often requires elevated temperatures or catalysis. mdpi.com For instance, the synthesis of N-substituted 2-(oxan-4-ylidene)acetamides can be achieved through this route. A patent describes the synthesis of various amido spirocyclic amide and sulfonamide derivatives starting from ethyl 2-(oxan-4-ylidene)acetate, highlighting the utility of this scaffold in medicinal chemistry. google.com The reaction of the ester with hydrazine (B178648) hydrate (B1144303) can also be used to form the corresponding acyl hydrazide. researchgate.net

Other Derivatives: The parent carboxylic acid, obtained from hydrolysis, is a versatile intermediate for the synthesis of other derivatives. thieme-connect.de For example, it can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. mnstate.edu The highly reactive acid chloride can then be readily converted into a wide range of amides, esters, and other acyl derivatives. libretexts.org

Reactivity of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is generally stable, but it can undergo specific reactions, including ring-opening and functionalization at various positions.

While the THP ring is more stable than smaller cyclic ethers like oxetanes, it can be opened under certain conditions. magtech.com.cnresearchgate.net Acid-catalyzed ring-opening reactions can occur, particularly with strong acids and nucleophiles. magtech.com.cn These reactions would lead to linear products with functional groups at both ends. For example, treatment with a hydrogen halide (HX) could potentially lead to a halo-alcohol derivative. The regioselectivity of the ring opening would be influenced by steric and electronic factors. magtech.com.cn

Functionalization at other positions on the tetrahydropyran ring of this compound can be envisioned, although specific examples for this exact molecule are not prevalent in the literature. The exocyclic double bond offers a site for various addition reactions. For instance, catalytic hydrogenation would reduce the double bond to furnish methyl 2-(oxan-4-yl)acetate. The allylic positions (C3 and C5) of the THP ring could also be susceptible to radical or other substitution reactions under specific conditions. Furthermore, the synthesis of various substituted tetrahydropyrans is a well-established area of organic chemistry, suggesting that derivatization of the parent ring system is feasible. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Methyl 2 Oxan 4 Ylidene Acetate

Elucidation of Reaction Pathways and Transition States

There is a lack of specific studies in the scientific literature that elucidate the detailed reaction pathways and transition states for reactions involving Methyl 2-(oxan-4-ylidene)acetate. While it is used in multi-step syntheses, the mechanistic intricacies of its specific transformations have not been a primary focus of published research.

Kinetics and Thermodynamics of Key Transformations

Similarly, a search for kinetic and thermodynamic data for key transformations of this compound yields no specific, published studies. Data tables containing rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction for this compound are not available in the reviewed literature.

Influence of Catalysis and Reaction Conditions on Selectivity

While this compound is used in catalyzed reactions, such as the synthesis of spirocyclic compounds, a systematic investigation into how different catalysts and reaction conditions (e.g., temperature, solvent, pressure) quantitatively affect the chemo-, regio-, and stereoselectivity of its reactions has not been reported. Comparative data across a range of catalysts or conditions remains an unaddressed area of research.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For Methyl 2-(oxan-4-ylidene)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out its intricate framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems and spatial relationships within this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton couplings through two or three bonds. libretexts.org For this compound, COSY correlations would be expected between the protons on the oxane ring, specifically between adjacent methylene (B1212753) groups. This allows for the unambiguous assignment of protons within the six-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This is crucial for assigning the ¹³C signals based on the already established ¹H assignments. For instance, the protons of each methylene group in the oxane ring will show a direct correlation to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. emerypharma.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methoxy (B1213986) protons to the ester carbonyl carbon and the adjacent olefinic carbon, as well as from the oxane ring protons to the ylidene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the stereochemistry and conformation of the molecule. In this compound, NOESY could be used to determine the spatial relationship between the substituents on the double bond and the adjacent protons on the oxane ring.

A summary of expected 2D NMR correlations is presented below:

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies proton-proton coupling networks within the oxane ring. libretexts.org |

| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals directly attached to specific protons. emerypharma.com |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, linking the ester group to the oxane ring. emerypharma.com |

| NOESY | ¹H – ¹H (through space) | Determines the spatial arrangement and stereochemistry of the molecule. |

Advanced Chemical Shift Analysis and Coupling Constant Interpretation

A detailed analysis of the ¹H and ¹³C NMR chemical shifts and coupling constants provides further structural confirmation.

¹H NMR: The proton NMR spectrum of a similar compound, methyl ethanoate, shows distinct signals for the methyl groups. docbrown.infochemicalbook.com For this compound, the methoxy protons would appear as a singlet, while the protons on the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the double bond and carbonyl group. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the two olefinic carbons of the ylidene group, the methoxy carbon, and the carbons of the oxane ring. The chemical shifts of the olefinic carbons are particularly diagnostic for the E/Z configuration of the double bond.

Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) within the oxane ring can provide information about the ring's conformation. libretexts.org Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Bond Vibrations

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. spectroscopyonline.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibration of the ester group (typically around 1710-1750 cm⁻¹) and the C=C stretching vibration of the ylidene group (around 1650 cm⁻¹). spectroscopyonline.com The C-O stretching vibrations of the ester and the oxane ring would also be prominent in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.comnih.gov The C=C double bond, being a symmetric and polarizable bond, is expected to show a strong Raman signal. spectroscopyonline.com The symmetric vibrations of the molecule are generally more intense in the Raman spectrum.

A table summarizing the expected key vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | ~1720 (strong) | |

| C=C (Ylidene) | Stretching | ~1650 (medium) | Strong |

| C-O (Ester & Oxane) | Stretching | 1300-1000 (strong) | |

| C-H (Alkane & Alkene) | Stretching | 3000-2850 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. acdlabs.com For this compound (C₈H₁₂O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. acdlabs.comraco.cat Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The oxane ring can also undergo characteristic fragmentation. The use of soft ionization techniques can help in observing the molecular ion peak. acdlabs.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule. researchgate.netnih.gov A single-crystal X-ray diffraction study of this compound would precisely determine all bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This technique would unambiguously establish the E/Z stereochemistry of the double bond and reveal the preferred conformation of the oxane ring in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iquzh.ch this compound contains a conjugated system consisting of the C=C double bond and the C=O group of the ester. This conjugation leads to electronic transitions that absorb light in the UV region. The primary transitions expected are the π → π* transition of the conjugated system and the n → π* transition associated with the carbonyl oxygen's lone pair electrons. masterorganicchemistry.com The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment. researchgate.net

| Electronic Transition | Description | Expected Wavelength Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch | Shorter wavelength, higher energy |

| n → π | Promotion of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. uzh.ch | Longer wavelength, lower energy |

Computational and Theoretical Studies of Methyl 2 Oxan 4 Ylidene Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like Methyl 2-(oxan-4-ylidene)acetate, which contains a rotatable ester group and a tetrahydropyran (B127337) ring that can adopt different conformations (e.g., chair, boat, twist-boat), conformational analysis is crucial.

This analysis involves exploring the potential energy surface to identify the different stable conformers and the energy barriers between them. Such studies are typically performed using DFT methods, like B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)).

While specific optimized geometric parameters for this compound are not available in the published literature, a theoretical study on a related compound, methyl acetate (B1210297), provides insight into the expected bond lengths and angles. libretexts.org For instance, the C=O bond length in methyl acetate is approximately 1.20 Å, and the C-O single bond is around 1.36 Å. The bond angles around the carbonyl carbon are close to 120°, consistent with sp² hybridization.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Similar Ester Moiety (Note: This data is for methyl acetate and serves as an example of what would be obtained for this compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C=O | 1.203 Å |

| C-O (ester) | 1.358 Å | |

| O-CH₃ | 1.437 Å | |

| C-C | 1.507 Å | |

| Bond Angle | O=C-O | 125.8° |

| O=C-C | 124.3° | |

| C-O-CH₃ | 115.7° |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

Vibrational Spectroscopy: The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. For this compound, characteristic strong absorption bands would be predicted for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹) and the C=C stretching (around 1650 cm⁻¹).

NMR Spectroscopy: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the methyl protons of the ester group, the protons on the tetrahydropyran ring, and the vinyl proton. libretexts.orgpressbooks.pub The chemical shifts are influenced by the electronic environment of each nucleus.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table presents typical ranges for the functional groups present in this compound and is for illustrative purposes only)

| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Chemical Shift | Typical Experimental Range |

| FT-IR | C=O (ester) | ~1720 cm⁻¹ | 1730-1715 cm⁻¹ |

| C=C (alkene) | ~1650 cm⁻¹ | 1680-1620 cm⁻¹ | |

| ¹H NMR | -OCH₃ (ester) | ~3.7 ppm | 3.5-3.8 ppm |

| =CH- (vinyl) | ~5.8 ppm | 5.5-6.5 ppm | |

| ¹³C NMR | C=O (ester) | ~165 ppm | 160-175 ppm |

| C=C (alkene) | ~128 ppm | 120-140 ppm |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. semanticscholar.org

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then solving Newton's equations of motion for every atom in the system. This would generate a trajectory of the molecule's movement over time.

From this trajectory, various properties can be analyzed:

Conformational Sampling: MD allows for a more extensive exploration of the conformational space than static geometry optimization, potentially revealing important, less stable conformers that might be relevant for reactivity or biological activity.

Intermolecular Interactions: The simulation can show how the molecule interacts with surrounding solvent molecules through hydrogen bonds or van der Waals forces. For example, the carbonyl oxygen of this compound would be expected to form hydrogen bonds with water molecules.

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure, providing information about the stability of the simulation and whether the molecule is undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each atom around its average position, highlighting the more flexible and rigid parts of the molecule.

Computational Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of a molecule in various chemical reactions.

For this compound, which is an α,β-unsaturated ester, a key reaction of interest would be the Michael addition, where a nucleophile adds to the β-carbon of the double bond. Computational chemistry can help predict the feasibility and outcome of such reactions.

Fukui Functions and Dual Descriptors: These are reactivity indices derived from DFT that can identify the most electrophilic and nucleophilic sites within a molecule. For a Michael addition, these descriptors would be used to confirm that the β-carbon is the most susceptible site for nucleophilic attack.

Transition State Theory: To predict the selectivity of a reaction (e.g., whether a nucleophile will attack the carbonyl carbon or the β-carbon), computational chemists can locate the transition state structures for both possible reaction pathways. By calculating the activation energies for each pathway, they can predict which reaction is kinetically favored (the one with the lower activation energy).

While specific predictive studies on the reactivity of this compound are not available, the general principles of computational reactivity prediction are well-established and could be readily applied to this molecule to gain valuable insights into its chemical behavior.

Synthetic Applications of Methyl 2 Oxan 4 Ylidene Acetate in Complex Molecule Synthesis

Building Block in the Synthesis of Diverse Organic Frameworks

In the field of synthetic chemistry, "building blocks" are relatively simple molecules that serve as the foundational units for constructing more complex structures. Methyl 2-(oxan-4-ylidene)acetate exemplifies such a building block, primarily due to the strategic placement of its functional groups. The α,β-unsaturated ester moiety is a classical Michael acceptor, readily undergoing conjugate additions. Simultaneously, the oxane ring provides a stable, non-aromatic cyclic ether scaffold that can be incorporated into larger systems.

One significant class of complex structures is Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked together by organic molecules. eeer.orgnih.gov The synthesis of MOFs relies on organic linkers, which must contain specific functional groups to coordinate with the metal centers. eeer.orgrsc.org While direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its chemical structure is ideal for modification into a suitable linker. For instance, hydrolysis of the ester to a carboxylic acid would provide a classic coordination site for metal ions, enabling the integration of the oxane scaffold into these highly porous, functional materials. The development of MOFs is often advanced through various synthetic techniques, including solvothermal, mechanochemical, and microwave-assisted methods, to control particle size and morphology. rsc.org

Application in the Construction of Heterocyclic Systems

A significant application of molecules like this compound is in the synthesis of complex heterocyclic compounds. The α,β-unsaturated ester system is a prime target for reactions that form new rings. Research on analogous compounds, such as methyl 2-(azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate, demonstrates a powerful strategy for building novel heterocyclic amino acid derivatives. mdpi.com

A key reaction is the aza-Michael addition, where an amine-containing heterocycle attacks the double bond. mdpi.com This method has been successfully used to couple various NH-heterocycles with ylidene acetate (B1210297) cores, creating more complex structures. mdpi.com For example, the reaction can be used to attach moieties like pyrazole, which can be further functionalized through reactions like the Suzuki-Miyaura cross-coupling to build even more diverse molecular libraries. mdpi.com This highlights a pathway for using this compound to synthesize a variety of substituted tetrahydropyrans, which are common motifs in medicinal chemistry. Other related heterocyclic scaffolds of interest include chromanones, which serve as building blocks for a wide range of pharmacologically active compounds. nih.gov

Table 1: Examples of Heterocycle Construction using Aza-Michael Addition on Analogous Ylidene Acetates This table is based on reactions with analogous azetidine/oxetane systems, illustrating the potential synthetic pathways for this compound.

| Reactant 1 | Reactant 2 (NH-Heterocycle) | Resulting Scaffold |

| Methyl 2-(azetidin-3-ylidene)acetate | 1H-Imidazole | Azetidine-imidazole hybrid |

| Methyl 2-(azetidin-3-ylidene)acetate | 1H-Benzimidazole | Azetidine-benzimidazole hybrid |

| Methyl 2-(azetidin-3-ylidene)acetate | 1H-Indole | Azetidine-indole hybrid |

| Methyl 2-(azetidin-3-ylidene)acetate | 1,2,4-Triazole | Azetidine-triazole hybrid |

Role in Natural Product Synthesis and Analogues

The structural motifs present in this compound are found in numerous natural products, making it a valuable starting material for their total synthesis or the creation of structurally related analogues. evitachem.com The synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring the assembly of multiple chiral centers and complex ring systems. gla.ac.uk

The tetrahydropyran (B127337) ring, in particular, is a common feature in many marine and terrestrial natural products with significant biological activity. By using this compound, synthetic chemists have a head start, as a key part of the carbon skeleton is already pre-formed. This can significantly shorten a synthetic sequence. Furthermore, the double bond and ester functionalities provide handles for elaboration, allowing for the addition of other required structural features or the synthesis of a library of analogues to probe structure-activity relationships.

Precursor for Pharmacologically Relevant Scaffolds (excluding direct clinical data)

The true value of a synthetic building block is often realized in its ability to generate molecules with potential biological activity. This compound serves as an excellent precursor for scaffolds that are of great interest in medicinal chemistry.

The synthesis of heterocyclic systems from this precursor is directly relevant, as these systems are often key pharmacophores. For instance, related structures are used to create renin inhibitors and other therapeutic agents. google.com The chromanone scaffold, a close structural relative, is known to be a versatile template for compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Similarly, coumarin (B35378) derivatives, which can be synthesized through related pathways, are recognized for their diverse biological activities. researchgate.netresearchgate.net The ability to generate novel hydroquinoline-containing scaffolds, which have shown potential as antiallergic and antiasthmatic agents in preclinical models, further underscores the utility of such building blocks. preprints.org

Table 2: Pharmacologically Relevant Scaffolds Derivable from or Related to this compound

| Scaffold Type | Potential Area of Pharmacological Relevance |

| Substituted Tetrahydropyrans | General Medicinal Chemistry, Antibiotics mdpi-res.com |

| Chromanones / Coumarins | Anti-inflammatory, Anticancer, Antimicrobial nih.govresearchgate.net |

| Fused Hydroquinolines | Antiallergic, Antiasthmatic (based on in silico prediction) preprints.org |

| Azetidine/Oxetane Amino Acids | Antihypertensive, Antitumor (based on analogous structures) mdpi.com |

Stereocontrolled Preparation of Advanced Synthetic Intermediates

The biological activity of a molecule is often dependent on its specific three-dimensional arrangement, or stereochemistry. Therefore, controlling the stereochemical outcome of reactions is paramount in modern synthesis. The exocyclic double bond in this compound is a key feature that allows for the introduction of new stereocenters in a controlled manner.

Pioneering work in asymmetric synthesis has shown that acetate aldol (B89426) reactions can be demanding in terms of stereocontrol. wiley-vch.de However, modern methods, including transition metal-catalyzed carbocyclizations and stereoselective additions, provide powerful tools for this purpose. rsc.org For example, a catalytic asymmetric hydrogenation of the double bond could produce a chiral center at the 4-position of the oxane ring. The resulting product, methyl 2-(oxan-4-yl)acetate, would be an enantiomerically enriched intermediate valuable for further synthesis. chem960.com

Furthermore, the double bond can participate in various cycloaddition reactions or be functionalized using stereoselective methods. For example, the introduction of bulky silyl (B83357) groups on related structures has been used to direct the stereochemical course of subsequent reactions. tdl.org Cobalt-catalyzed stereoretentive C–O bond silylation of alkenyl acetates represents another advanced technique that could be applied to derivatives of the title compound, enabling the synthesis of complex intermediates with high fidelity. nih.gov The ability to perform such stereoselective transformations makes this compound a valuable precursor for advanced intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Derivatization and Functionalization Strategies for Methyl 2 Oxan 4 Ylidene Acetate

Modification of the Exocyclic Double Bond and Ester Group

The exocyclic double bond and the ester group are the most accessible functionalities for chemical modification. The double bond, being part of an α,β-unsaturated ester system, is electron-deficient and thus susceptible to nucleophilic attack.

Exocyclic Double Bond Modification:

The primary reaction pathway for the exocyclic double bond is conjugate addition, also known as Michael addition. libretexts.orgoregonstate.edumasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system, leading to the formation of a new carbon-nucleophile bond at the β-position (the carbon of the THP ring to which the ylidene group is attached). A wide range of nucleophiles can be employed in this context.

Aza-Michael Addition: The addition of nitrogen-based nucleophiles, such as primary and secondary amines, is a common strategy. For instance, studies on analogous systems like methyl 2-(azetidin- or oxetan-3-ylidene)acetates have demonstrated successful aza-Michael additions. mdpi.com This reaction allows for the introduction of various amine-containing moieties, which are prevalent in pharmacologically active molecules. mdpi.combeilstein-journals.org

Thia-Michael Addition: Sulfur-based nucleophiles, such as thiols, readily add to α,β-unsaturated systems in a conjugate fashion. nih.gov

Carbon-Michael Addition: Carbon nucleophiles, including enolates and organometallic reagents like Gilman reagents (lithium dialkylcuprates), can be used to form new carbon-carbon bonds. masterorganicchemistry.com Gilman reagents are particularly effective for 1,4-addition, whereas "harder" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com

Reduction: The exocyclic double bond can be selectively reduced through catalytic hydrogenation. Research on similar spirocyclic systems has shown that this reduction can proceed with high facial selectivity, leading to specific diastereomers. nih.gov

Halogenation: The α-position of the ylidene acetate (B1210297) can be functionalized. For example, the compound Methyl 2-bromo-2-(oxan-4-ylidene)acetate has been reported, indicating that bromination at this position is a feasible transformation. uni.lu

| Nucleophile Type | Specific Nucleophile | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Nitrogen | Heterocyclic Amines (e.g., azetidine) | Aza-Michael Addition | Synthesis of novel heterocyclic amino acid derivatives. | mdpi.com |

| Nitrogen | 4-Nitrophthalimide (with chiral catalyst) | Asymmetric Aza-Michael Addition | Enantioselective synthesis of Michael adducts. | beilstein-journals.org |

| Sulfur | Thiols (e.g., methyl thioglycolate) | Thia-Michael Addition | Formation of covalent adducts, relevant in drug design. | nih.gov |

| Carbon | Lithium Dialkylcuprates (Gilman Reagents) | Michael Addition | Efficient formation of C-C bonds via 1,4-addition. | libretexts.orgmasterorganicchemistry.com |

Ester Group Modification:

The methyl ester group undergoes typical ester transformations, providing another handle for derivatization.

Hydrolysis (Saponification): The ester can be hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the corresponding carboxylic acid, 2-(oxan-4-ylidene)acetic acid. This acid can then be coupled with various amines or alcohols to form amides or different esters.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, altering the steric and electronic properties of the molecule.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-(oxan-4-ylidene)ethanol.

Enzymatic Hydrolysis: It has been noted that simple esters like methyl acetate can undergo rapid hydrolysis in biological media such as blood, a factor to consider in the design of biologically active compounds. nih.gov

Regioselective Functionalization of the Tetrahydropyran (B127337) Ring

Introducing substituents onto the tetrahydropyran (THP) ring itself allows for the creation of a diverse library of derivatives. Since direct functionalization of the saturated THP ring in Methyl 2-(oxan-4-ylidene)acetate is challenging, the most effective strategy is to use a pre-functionalized tetrahydropyran-4-one as the starting material for the final olefination step. The synthesis of the title compound is commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction between a phosphonate (B1237965) reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, and tetrahydropyran-4-one. mdpi.comwikipedia.orgconicet.gov.ar Therefore, strategies for regioselective functionalization focus on the synthesis of substituted tetrahydropyran-4-ones.

| Method | Description | Position(s) Functionalized | Reference |

|---|---|---|---|

| Tandem Knoevenagel/Michael Reaction | Aldol (B89426) reaction of a β-ketoester with an aldehyde, followed by a tandem reaction with another aldehyde equivalent. | C2, C3, C5, C6 | acs.org |

| Hetero-Diels-Alder Reaction | Lewis acid-catalyzed [4+2] cycloaddition between a diene (e.g., Danishefsky's diene) and an aldehyde. | C2, C6 | nih.gov |

| Petasis-Ferrier Rearrangement | Gold(I)-catalyzed rearrangement of homopropargyl acetals followed by electrophilic halogenation. | C3 (Halo) | tandfonline.comtandfonline.com |

| Intramolecular Oxa-Michael Addition | Cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. | Various, depending on substrate | nih.gov |

For example, a gold(I)-catalyzed Petasis–Ferrier rearrangement of homopropargyl acetals can produce tetrahydropyran-4-one derivatives that can be subsequently halogenated at the C3 position. tandfonline.comtandfonline.com This provides a route to 3-halo-tetrahydropyran-4-ones, which can then be converted to 3-halo-substituted this compound. Similarly, hetero-Diels-Alder reactions are a powerful tool for constructing 2,6-disubstituted tetrahydropyran-4-ones. nih.gov

Synthesis of Chiral Derivatives for Asymmetric Catalysis or Chiral Auxiliary Applications

The creation of chiral derivatives of this compound is crucial for applications in asymmetric synthesis, either as chiral building blocks, chiral auxiliaries, or chiral ligands for metal catalysts. nih.gov

Strategies for Synthesizing Chiral Derivatives:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, chiral tetrahydrofuran (B95107) or tetrahydropyran building blocks can be synthesized from natural sources like pantolactones. researchgate.netsci-hub.se These chiral THP precursors can then be elaborated into the desired chiral ylidene acetate.

Asymmetric Reactions:

Asymmetric Hetero-Diels-Alder Reaction: As mentioned previously, using a chiral Lewis acid catalyst (e.g., Jacobsen's chiral chromium(III) catalysts) in the hetero-Diels-Alder reaction can produce enantiomerically enriched tetrahydropyran-4-one precursors. nih.gov

Asymmetric Aza-Michael Addition: The exocyclic double bond can be targeted in an asymmetric reaction. The use of a chiral organocatalyst, such as a cinchona alkaloid derivative, can facilitate the enantioselective addition of a nucleophile, creating a new stereocenter at the β-position. beilstein-journals.org

Chiral Auxiliary-Mediated Reactions: The ylidene acetate can be modified to incorporate a chiral auxiliary, such as an Evans' oxazolidinone. nih.gov This auxiliary can direct the stereochemistry of subsequent reactions, for example, a conjugate addition to the double bond. After the desired stereocenter is set, the auxiliary can be cleaved and recycled.

| Strategy | Methodology | Outcome | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials like pantolactone to synthesize chiral THP rings. | Enantiopure tetrahydropyran precursor. | researchgate.netsci-hub.se |

| Asymmetric Catalysis | Asymmetric Hetero-Diels-Alder reaction with a chiral catalyst. | Enantiomerically enriched tetrahydropyran-4-one. | nih.gov |

| Asymmetric aza-Michael addition to the exocyclic double bond using a chiral organocatalyst. | Creation of a new stereocenter with high enantioselectivity. | beilstein-journals.org | |

| Chiral Auxiliary | Attachment of a chiral auxiliary (e.g., Evans' oxazolidinone) to guide stereoselective transformations. | Diastereoselective formation of new stereocenters. | nih.gov |

Applications in Asymmetric Catalysis and as Chiral Auxiliaries:

Once synthesized, these chiral derivatives serve as valuable chiral building blocks for the total synthesis of complex natural products and pharmaceuticals. nih.gov For example, chiral tetrahydrofuran building blocks have been applied in the synthesis of the anti-diabetic drug empagliflozin (B1684318) and analogs of the anti-HIV drug amprenavir. researchgate.netsci-hub.se While direct use of this compound derivatives as catalysts has not been extensively documented, the functional handles available (ester, THP oxygen, and introduced functionalities) make them potential candidates for development into novel chiral ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. The attachment of the core structure to a solid support via the THP ring could also enable its use in solid-phase asymmetric synthesis. nih.gov

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for High-Purity Isolation and Analysis of Reaction Mixtures

Chromatographic methods are paramount for both the purification of Methyl 2-(oxan-4-ylidene)acetate from reaction mixtures and for the analytical assessment of its purity. Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques utilized for these purposes.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial technique for isolating high-purity compounds from complex mixtures. lcms.czplantaanalytica.com In the context of this compound, which is likely synthesized via a Wittig or Horner-Wadsworth-Emmons olefination reaction, preparative HPLC would be employed to separate the desired product from starting materials, byproducts, and any residual solvents. acs.orgwikipedia.org The scalability of this technique allows for the purification of milligrams to grams of the target compound, which is essential for further characterization and study. lcms.czphenomenex.com

A typical preparative HPLC method for a moderately polar compound like this compound would likely involve reversed-phase chromatography. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the mixture's components between the two phases.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Value/Description |

| Column | C18, 10 µm particle size, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 100% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 500 µL of crude reaction mixture dissolved in mobile phase |

This table presents a hypothetical but realistic set of parameters for the preparative HPLC purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a research and development setting, GC-MS would be used to analyze the composition of crude reaction mixtures, identify byproducts, and assess the purity of the final product. coresta.orgnih.gov

The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. f1000research.comscione.com

Table 2: Representative GC-MS Parameters for the Analysis of a Reaction Mixture Containing this compound

| Parameter | Value/Description |

| GC Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Solvent Delay | 3 minutes |

This table provides an example of typical GC-MS parameters that could be used for the analysis of this compound.

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Understanding the kinetics of a chemical reaction and identifying any transient intermediates are crucial for process optimization and mechanistic studies. In-situ spectroscopic techniques allow for the real-time monitoring of a reaction as it occurs, without the need for sampling and quenching.

ReactIR (In-situ Fourier Transform Infrared Spectroscopy)

ReactIR is a powerful application of Fourier Transform Infrared (FTIR) spectroscopy that uses a probe inserted directly into the reaction vessel. This allows for the continuous collection of IR spectra of the reaction mixture. For the synthesis of this compound, which is an α,β-unsaturated ester, ReactIR can be used to monitor the disappearance of the carbonyl stretch of the starting aldehyde or ketone and the appearance of the characteristic C=C and ester carbonyl stretches of the product. acs.orgnih.gov This real-time data provides valuable insights into reaction rates and endpoints.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is another powerful tool for monitoring reaction progress and detecting intermediates. acs.org By placing an NMR tube containing the reaction mixture directly into the spectrometer, spectra can be acquired at regular intervals. For the synthesis of this compound, 1H NMR would be particularly useful. sciepub.com The appearance of the vinylic proton signal and the characteristic shifts of the protons on the oxane ring and the methyl ester group would indicate product formation. researchgate.net Furthermore, in-situ NMR can help to identify and characterize any short-lived intermediates that may not be observable by conventional analytical techniques. nih.gov

Table 3: Key Spectroscopic Data for Monitoring the Synthesis of this compound

| Technique | Analyte | Key Signal/Shift (Illustrative) |

| ReactIR (FTIR) | Starting Aldehyde | C=O stretch at ~1725 cm⁻¹ |

| Product Ester | C=O stretch at ~1715 cm⁻¹, C=C stretch at ~1650 cm⁻¹ | |

| In-situ ¹H NMR | Starting Aldehyde | Aldehydic proton at ~9.7 ppm |

| Product | Vinylic proton at ~5.8 ppm, Methyl ester protons at ~3.7 ppm |

This table presents illustrative spectroscopic data that would be monitored during the synthesis of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Transformations

The transformation of methyl 2-(oxan-4-ylidene)acetate and its derivatives is a key area of ongoing research. Scientists are actively exploring novel catalytic systems to achieve highly efficient and selective reactions. This includes the development of both heterogeneous and homogeneous catalysts. For instance, recent advancements have seen the use of photocatalysis for the four-electron photoreduction of esters to their corresponding alcohols under aqueous conditions using visible light. ims.ac.jp This approach, utilizing novel diazabenzacenaphthenium (N-BAP) photocatalysts, offers a greener and more efficient alternative to traditional reduction methods. ims.ac.jp

Furthermore, research into palladium-based catalysts has shown promise. For example, amphiphilic resin-dispersed palladium nanoparticles have been employed for the transfer hydrogenation of aldehydes and ketones in aqueous media. ims.ac.jp The development of such catalysts that can operate under mild and environmentally friendly conditions is a significant focus. The exploration of cobalt- and ruthenium-based catalysts in N-methylpyrrolidone for the synthesis of acetates from CO and H2 also highlights the drive to discover new catalytic pathways. mdpi.com These systems offer potential for direct and selective synthesis of valuable chemical intermediates.

Design and Synthesis of New Analogues with Tunable Reactivity

The synthesis of new analogues of this compound is a burgeoning field, driven by the desire to fine-tune the molecule's reactivity and biological activity. Researchers are creating a diverse range of derivatives by introducing different functional groups and modifying the core structure. For example, the synthesis of various ferrocenyl ketoesters, including analogues of methyl 2-ferrocenyl-2-oxoacetate, has been explored, demonstrating the potential to create organometallic derivatives with unique electronic and catalytic properties. mdpi.com

The synthesis of quinazolinone analogues, such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, showcases the integration of the oxane-ylideneacetate moiety into more complex heterocyclic systems with potential pharmaceutical applications. mdpi.com Similarly, the preparation of (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate and other Schiff base derivatives highlights the versatility of this scaffold in creating compounds with specific biological and sensing capabilities. nih.gov The synthesis of various (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives further expands the library of accessible analogues. nih.gov These efforts are often supported by theoretical calculations, such as Density Functional Theory (DFT), to predict and understand the properties of the newly designed molecules. nih.govresearchgate.net

Application in Supramolecular Chemistry and Materials Science (excluding commercial product development)

The unique structural features of this compound and its derivatives make them attractive building blocks for supramolecular chemistry and materials science. The ability to form non-covalent interactions allows for the self-assembly of these molecules into well-defined nanostructures. nih.gov This has led to investigations into their use in creating functional materials.

While direct applications of this compound in this area are still emerging, the principles of supramolecular assembly using similar building blocks are well-established. For example, the incorporation of macrocycles into solid materials to create designed recognition properties is a significant area of research. berkeley.edu The development of supramolecular biofunctional materials, often in the form of hydrogels, demonstrates the potential for creating materials with applications in areas like drug delivery and tissue engineering. nih.gov The field of supramolecular chemistry is focused on understanding and controlling these self-assembly processes to create materials with novel functions. jlu.edu.cn

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant trend towards more efficient and reproducible chemical manufacturing. nih.govbeilstein-journals.org Continuous flow systems offer advantages such as improved reaction safety, faster reaction times, and the ability to automate multi-step syntheses. nih.govmdpi.com

Researchers are developing methods to perform complex chemical transformations in a continuous flow manner. mdpi.com This includes the synthesis of active pharmaceutical ingredients and other valuable chemical compounds. mdpi.com The development of modular flow chemistry apparatus that can be easily assembled and reconfigured allows for greater flexibility in synthesizing a variety of compounds. nih.gov The use of software-supported design of experiments (DoE) and thermodynamic analysis is also being employed to optimize catalytic systems for flow processes. d-nb.info This integration of chemistry, automation, and data analysis is paving the way for the rapid and efficient production of complex molecules, including analogues of this compound. beilstein-journals.orggoogle.co.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(oxan-4-ylidene)acetate, and how can reaction conditions be standardized to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as condensation reactions between tetrahydropyran derivatives and activated esters. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C for intermediate stabilization), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires iterative adjustments of reaction time and stoichiometry, monitored via TLC and NMR spectroscopy . Purity is enhanced via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, olefinic protons at 5–6 ppm). IR confirms C=O (1720–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and conformation. SHELX programs (e.g., SHELXL) refine crystallographic models, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray crystallographic results) for this compound?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) (e.g., B3LYP/6-311++G(d,p)) to calculate NMR chemical shifts and compare with experimental data. Adjust computational models for solvent effects (e.g., PCM for dielectric environments) .

- Crystallographic Refinement : For ambiguous electron density regions (e.g., disordered solvent), apply twin refinement in SHELXL or omit maps to exclude poorly modeled areas. Cross-validate with spectroscopic data to confirm connectivity .

Q. What advanced strategies are recommended for refining the crystal structure of this compound when dealing with twinned or low-resolution data?

- Methodological Answer :

- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. HKLF5 format integrates twin-related reflections. R-values and difference Fourier maps assess refinement quality .

- Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion similarity) and prioritize high-angle reflections. WinGX or Olex2 aids in visualizing residual density and validating hydrogen-bonding networks .

Q. How can reaction intermediates and byproducts in the synthesis of this compound be systematically identified and minimized?

- Methodological Answer :

- Intermediate Tracking : Use in-situ FTIR or LC-MS to monitor reaction progress. Quench aliquots at intervals and analyze via TLC (silica gel, UV/iodine visualization) .

- Byproduct Reduction : Optimize stoichiometry (e.g., 1.2–1.5 eq. of nucleophile) and employ scavengers (e.g., molecular sieves for water-sensitive steps). For persistent impurities, design orthogonal protection/deprotection strategies (e.g., tert-butyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro